Functional Antagonism: 3β,5α-THDOC Inhibits GABAₐ Receptor Potentiation by 3α-Neurosteroids
In contrast to the 3α-reduced neurosteroids allopregnanolone and THDOC, which potentiate GABAₐ receptor-mediated currents, 3β,5α-THDOC acts as a GABAA Receptor Modulating Steroid Antagonist (GAMSA) [1]. Specifically, 3β-hydroxy steroids, including 3β,5α-THDOC, antagonize the positive modulation of the GABAₐ receptor induced by its 3α-hydroxy counterparts [2]. This antagonism is specific to the neurosteroid-modulation site and does not inhibit GABA-evoked currents directly [1].
| Evidence Dimension | GABAₐ Receptor Current Modulation |
|---|---|
| Target Compound Data | Antagonizes the potentiation induced by allopregnanolone and THDOC |
| Comparator Or Baseline | 3α,5α-THDOC and allopregnanolone potentiate GABAₐ receptor-mediated currents |
| Quantified Difference | Qualitative functional opposition; no direct IC50 provided in source for this specific compound. |
| Conditions | In vitro electrophysiology on native neurons and recombinant receptors; in vivo behavioral models (Morris Water Maze, anesthesia). |
Why This Matters
This defines 3β,5α-THDOC as a critical control or tool compound for experiments where inhibition of endogenous neurosteroid tone is required, a role that 3α-isomers cannot fulfill.
- [1] Johansson M, Strömberg J, Ragagnin G, Doverskog M, Bäckström T. GABAA receptor modulating steroid antagonists (GAMSA) are functional in vivo. J Steroid Biochem Mol Biol. 2016 Jun;160:98-105. View Source
- [2] Bäckström T, Das R, Bixo M. Progesterone metabolites: learning, tolerance, antagonism & metabolism. Umeå University Medical Dissertations. 2010. View Source
